(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide
Description
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2 and an acrylamido-linked 3,4-dimethoxyphenyl moiety at position 2. The (E)-stereochemistry of the acrylamido group ensures planar geometry, which may enhance π-π stacking interactions with biological targets. This compound shares structural motifs with bioactive natural product derivatives, such as curcumin analogs and polyphenolic isolates, but distinctively incorporates a benzofuran scaffold. Its design likely aims to optimize solubility, target binding, and metabolic stability compared to parent structures .
Properties
IUPAC Name |
3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(23)22-18-13-5-3-4-6-14(13)27-19(18)20(21)24/h3-11H,1-2H3,(H2,21,24)(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHGKUWKWNLCMZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s benzofuran core and carboxamide group differentiate it from analogs. Below is a comparative analysis with structurally related molecules:
Structural Implications :
- Benzofuran vs. Cyclic Ketones: The aromatic benzofuran may improve metabolic stability compared to cyclopentanone/cyclohexanone cores in curcumin analogs, which are prone to keto-enol tautomerism and degradation .
- Carboxamide vs.
Antioxidant Activity
- Target Compound : Predicted to exhibit moderate-to-strong antioxidant activity due to the 3,4-dimethoxyphenyl group, which donates electrons via methoxy substituents. Similar dimethoxy-substituted curcumin analogs (e.g., 3e) show IC₅₀ values of 8.2 µM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 6.5 µM) .
- Curcumin Analog 3d: Contains hydroxyl-methoxyphenyl groups, achieving superior radical scavenging (IC₅₀ = 5.1 µM) due to phenolic -OH groups .
Enzyme Inhibition
- Angiotensin-Converting Enzyme (ACE): Curcumin Analog 3d (hydroxy-methoxy substitution) is the most potent ACE inhibitor (IC₅₀ = 0.9 µM) . The target compound’s lack of phenolic -OH groups may reduce ACE affinity compared to 3d but retain activity via methoxy interactions.
- Tyrosinase: Curcumin Analog 2e (cyclohexanone core) shows strong inhibition (IC₅₀ = 1.2 µM), attributed to planar acryloyl groups .
- HIV-1 Protease :
Cytotoxicity
- The target compound’s benzofuran core is unlikely to introduce cytotoxicity, as similar scaffolds are well-tolerated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
